molecular formula C18H19BrN2O2 B3686428 N-(2-bromophenyl)-4-(morpholin-4-ylmethyl)benzamide

N-(2-bromophenyl)-4-(morpholin-4-ylmethyl)benzamide

Cat. No.: B3686428
M. Wt: 375.3 g/mol
InChI Key: TZVKMRBOUVCWGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-bromophenyl)-4-(morpholin-4-ylmethyl)benzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a bromophenyl group, a morpholinylmethyl group, and a benzamide moiety, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-4-(morpholin-4-ylmethyl)benzamide typically involves a multi-step process:

    Formation of the Bromophenyl Intermediate: The initial step involves the bromination of aniline to produce 2-bromoaniline.

    Coupling with Benzoyl Chloride: The 2-bromoaniline is then reacted with benzoyl chloride in the presence of a base, such as triethylamine, to form N-(2-bromophenyl)benzamide.

    Introduction of the Morpholinylmethyl Group: The final step involves the reaction of N-(2-bromophenyl)benzamide with morpholine and formaldehyde under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-4-(morpholin-4-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2-bromophenyl)-4-(morpholin-4-ylmethyl)benzamide has been explored for various scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-4-(morpholin-4-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the morpholinylmethyl group can enhance solubility and bioavailability. The benzamide moiety may contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-4-(morpholin-4-ylmethyl)benzamide
  • N-(2-fluorophenyl)-4-(morpholin-4-ylmethyl)benzamide
  • N-(2-iodophenyl)-4-(morpholin-4-ylmethyl)benzamide

Uniqueness

N-(2-bromophenyl)-4-(morpholin-4-ylmethyl)benzamide is unique due to the presence of the bromine atom, which can influence its reactivity and binding affinity. The combination of the bromophenyl group with the morpholinylmethyl and benzamide moieties provides a distinctive chemical profile that can be leveraged for specific applications in research and industry.

Properties

IUPAC Name

N-(2-bromophenyl)-4-(morpholin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O2/c19-16-3-1-2-4-17(16)20-18(22)15-7-5-14(6-8-15)13-21-9-11-23-12-10-21/h1-8H,9-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZVKMRBOUVCWGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-bromophenyl)-4-(morpholin-4-ylmethyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(2-bromophenyl)-4-(morpholin-4-ylmethyl)benzamide
Reactant of Route 3
Reactant of Route 3
N-(2-bromophenyl)-4-(morpholin-4-ylmethyl)benzamide
Reactant of Route 4
Reactant of Route 4
N-(2-bromophenyl)-4-(morpholin-4-ylmethyl)benzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(2-bromophenyl)-4-(morpholin-4-ylmethyl)benzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-(2-bromophenyl)-4-(morpholin-4-ylmethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.